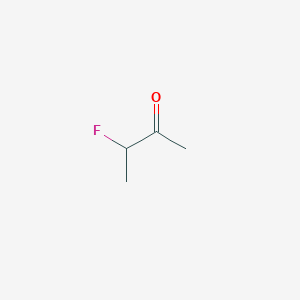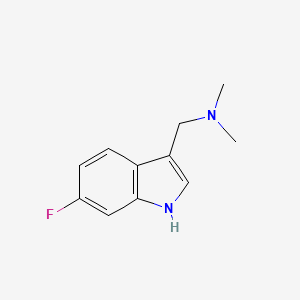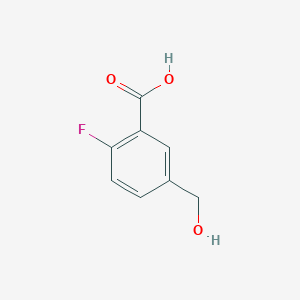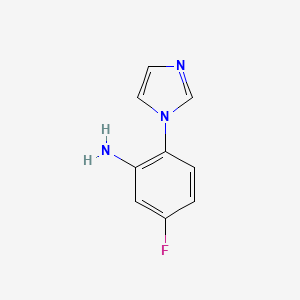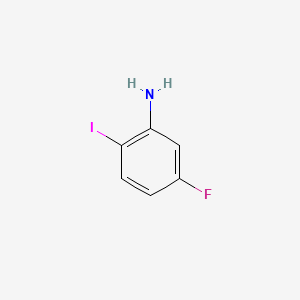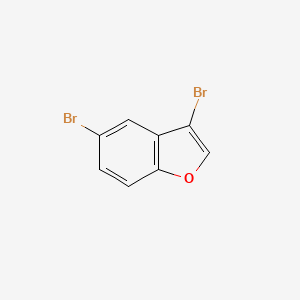
3,5-二溴-1-苯并呋喃
描述
3,5-Dibromo-1-benzofuran is a brominated derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.
科学研究应用
3,5-Dibromo-1-benzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a building block for various industrial chemicals.
作用机制
Target of Action
The primary target of 3,5-Dibromo-1-benzofuran is the Tyrosine-protein phosphatase non-receptor type 1 . This protein acts as a regulator of the endoplasmic reticulum unfolded protein response .
Mode of Action
3,5-Dibromo-1-benzofuran interacts with its target by mediating the dephosphorylation of EIF2AK3/PERK . This interaction inactivates the protein kinase activity of EIF2AK3/PERK .
Biochemical Pathways
It is known that the compound’s interaction with its target protein plays a role in the regulation of the endoplasmic reticulum unfolded protein response
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3,5-Dibromo-1-benzofuran’s action are largely dependent on its interaction with its target protein. By inactivating the protein kinase activity of EIF2AK3/PERK, 3,5-Dibromo-1-benzofuran may influence various cellular processes .
生化分析
Biochemical Properties
3,5-Dibromo-1-benzofuran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as xanthine oxidase, which is involved in the metabolism of purines . This inhibition can lead to a decrease in the production of uric acid, making 3,5-Dibromo-1-benzofuran a potential therapeutic agent for conditions like gout . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3,5-Dibromo-1-benzofuran on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3,5-Dibromo-1-benzofuran can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It also affects the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, 3,5-Dibromo-1-benzofuran exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, its binding to xanthine oxidase results in enzyme inhibition, reducing the production of uric acid . Additionally, 3,5-Dibromo-1-benzofuran can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-1-benzofuran have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that 3,5-Dibromo-1-benzofuran is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3,5-Dibromo-1-benzofuran can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-1-benzofuran vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 3,5-Dibromo-1-benzofuran can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing benefits .
Metabolic Pathways
3,5-Dibromo-1-benzofuran is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete . The metabolic pathways of 3,5-Dibromo-1-benzofuran also influence the levels of various metabolites, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 3,5-Dibromo-1-benzofuran within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects . The distribution of 3,5-Dibromo-1-benzofuran is influenced by its chemical properties, such as solubility and affinity for binding proteins . These factors determine its localization and accumulation within tissues .
Subcellular Localization
3,5-Dibromo-1-benzofuran is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in each compartment . For example, in the nucleus, 3,5-Dibromo-1-benzofuran can modulate gene expression by interacting with transcription factors . In the mitochondria, it can affect cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-benzofuran typically involves the bromination of 1-benzofuran. One common method is the bromination of 1-benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of 3,5-Dibromo-1-benzofuran may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
3,5-Dibromo-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like zinc or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzofuran derivatives.
Oxidation Reactions: Products include oxygenated benzofuran derivatives.
Reduction Reactions: Products include debrominated benzofuran derivatives.
相似化合物的比较
Similar Compounds
3-Bromo-1-benzofuran: A monobrominated derivative with similar but less pronounced biological activities.
5-Bromo-1-benzofuran: Another monobrominated derivative with distinct chemical properties.
1-Benzofuran: The parent compound, which lacks the bromine atoms and has different reactivity and biological activities.
Uniqueness
3,5-Dibromo-1-benzofuran is unique due to the presence of two bromine atoms at specific positions, which significantly alters its chemical reactivity and biological activity compared to its mono-brominated and non-brominated counterparts .
属性
IUPAC Name |
3,5-dibromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOZAIGDLGBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383791 | |
| Record name | 3,5-dibromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99660-97-6 | |
| Record name | 3,5-dibromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetate](/img/structure/B1304737.png)
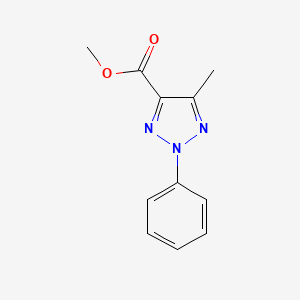
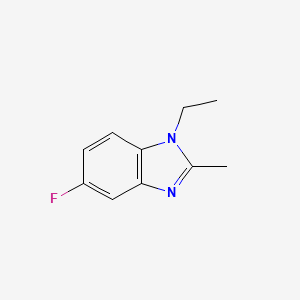
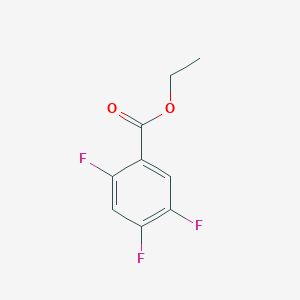
![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)
